

# ZZW-115: A Trifluoperazine Derivative Targeting NUPR1 for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ZZW-115   |           |
| Cat. No.:            | B15568860 | Get Quote |

# **An In-depth Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **ZZW-115**, a novel derivative of the antipsychotic agent trifluoperazine (TFP). **ZZW-115** has emerged as a potent inhibitor of the nuclear protein 1 (NUPR1), an intrinsically disordered protein implicated in various cancers. This document details the mechanism of action, quantitative efficacy, and experimental protocols related to **ZZW-115**, offering a valuable resource for researchers in oncology and drug development.

#### Introduction

Trifluoperazine (TFP), a phenothiazine derivative, has long been used as an antipsychotic medication.[1][2] Beyond its neurological effects, TFP has demonstrated anticancer properties, though its clinical application in oncology has been limited by side effects.[1][2] This led to the development of TFP derivatives with improved efficacy and reduced toxicity. **ZZW-115**, synthesized through a rational, in silico ligand-based design, is one such derivative that exhibits enhanced antitumor activity with minimal neurological side effects.[3][4][5]

**ZZW-115**'s primary molecular target is NUPR1, a stress-response protein that is overexpressed in numerous cancer tissues and plays a crucial role in cancer progression, including cell growth, migration, and resistance to therapy.[3][6][7] By inhibiting NUPR1, **ZZW-115** induces



cancer cell death through multiple mechanisms, making it a promising candidate for cancer treatment.[3][5]

#### **Mechanism of Action**

**ZZW-115** exerts its anticancer effects primarily through the inhibition of NUPR1.[3] This inhibition disrupts several downstream cellular processes critical for cancer cell survival and proliferation.

#### **Inhibition of NUPR1 Nuclear Translocation**

**ZZW-115** binds to NUPR1 in the region of its nuclear localization signal (NLS).[5] This binding competitively inhibits the interaction between NUPR1 and importins, thereby preventing the translocation of NUPR1 from the cytoplasm into the nucleus.[4][5] In untreated cancer cells, NUPR1 is predominantly found in the nucleus; however, treatment with **ZZW-115** leads to a significant reduction in nuclear NUPR1.[4]

### **Induction of Necroptosis and Apoptosis**

**ZZW-115** induces cancer cell death through two distinct programmed cell death pathways: necroptosis and apoptosis.[3][5] This dual mechanism is advantageous as it can overcome resistance to apoptosis, a common challenge in cancer therapy.[5] The induction of necroptosis is evidenced by increased lactate dehydrogenase (LDH) release, while apoptosis is confirmed by elevated caspase 3/7 activity.[3][8]

# **Mitochondrial Dysfunction and Metabolic Shift**

Treatment with **ZZW-115** leads to mitochondrial metabolism failure.[3][6] This is characterized by a decrease in ATP production and an overproduction of reactive oxygen species (ROS).[3] [8] The depletion of ATP cannot be fully rescued by inhibitors of apoptosis or necroptosis, suggesting that mitochondrial failure is a key event in **ZZW-115**-induced cell death.[6]

### **Sensitization to Genotoxic Agents**

By inhibiting NUPR1, **ZZW-115** can sensitize cancer cells to DNA damage induced by genotoxic agents.[4] NUPR1 is involved in the DNA damage response (DDR), and its inhibition by **ZZW-115** impairs this process.[4] This is partly due to the reduced SUMOylation of key DDR proteins, a process that is promoted by NUPR1.[4]



# **Quantitative Data**

The following tables summarize the quantitative data regarding the efficacy of **ZZW-115** from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations of **ZZW-115** 

| Parameter      | Value             | Cell<br>Lines/Conditions                               | Citation       |
|----------------|-------------------|--------------------------------------------------------|----------------|
| Kd (for NUPR1) | 2.1 μΜ            | In vitro                                               | [8][9][10][11] |
| IC50           | 0.42 μM - 7.75 μM | Various cancer cell<br>lines (HepG2, SaOS-<br>2, etc.) | [8][11][12]    |
| IC50           | 0.84 μM - 4.93 μM | Various cancer cell<br>lines (ANOR, HN14)              | [8][11][13]    |

Table 2: In Vitro Efficacy of **ZZW-115** 



| Experiment           | Cell Lines                   | ZZW-115<br>Concentrati<br>on | Treatment<br>Duration | Key Finding                                                    | Citation |
|----------------------|------------------------------|------------------------------|-----------------------|----------------------------------------------------------------|----------|
| Cell Viability       | NUPR1-WT<br>vs. NUPR1-<br>KO | 15 μΜ                        | 72 hours              | 15.01%<br>survival in<br>NUPR1-WT<br>vs. 84.60% in<br>NUPR1-KO | [3]      |
| LDH Release          | Pancreatic<br>cancer cells   | 3 or 5 μM                    | 24 hours              | Significant increase in a concentration -dependent manner      | [3]      |
| Caspase 3/7 Activity | Pancreatic cancer cells      | 3 or 5 μM                    | 24 hours              | Significantly<br>greater in<br>treated cells                   | [3]      |
| ROS<br>Production    | Pancreatic<br>cancer cells   | 3 μΜ                         | -                     | Increased ROS production detected by MitoSOX Red               | [3]      |

Table 3: In Vivo Efficacy of **ZZW-115** 



| Animal<br>Model                 | Tumor Type                          | ZZW-115<br>Dosage                    | Treatment<br>Duration | Key Finding                                      | Citation |
|---------------------------------|-------------------------------------|--------------------------------------|-----------------------|--------------------------------------------------|----------|
| Xenografted mice                | Pancreatic<br>cancer                | 0.5-5 mg/kg<br>(injection,<br>daily) | 30 days               | Inhibition of tumor growth                       | [8][11]  |
| Orthotopic<br>C57BL/6<br>mice   | Pancreatic<br>cancer<br>(Panc02)    | 5 mg/kg                              | 30 days               | Tumor size became almost unmeasurabl e           | [8]      |
| Nude mice<br>with<br>xenografts | Pancreatic<br>cancer<br>(MiaPaCa-2) | 5 mg/kg/day                          | 30 days               | Strong decrease in nuclear localization of NUPR1 | [4]      |

# **Experimental Protocols Cell Viability Assay**

- Cell Plating: Plate cells in 96-well plates at a desired density.
- Incubation: Allow cells to adhere and grow for 24 hours.
- Treatment: Supplement the media with ZZW-115 at concentrations ranging from 0 to 100 μM.
- Incubation: Incubate the cells for an additional 24 or 72 hours.
- Viability Estimation: Add CellTiter-Blue viability reagent and incubate for 3 hours.
- Measurement: Measure fluorescence to determine cell viability, normalized to untreated controls.[12]

# **LDH Release Assay (Necrosis)**



- Cell Treatment: Incubate a panel of pancreatic cancer cell lines with 3 or 5 μM ZZW-115 for 24 hours.
- Supernatant Collection: Collect the cell culture supernatant.
- LDH Measurement: Measure the amount of LDH released into the supernatant using a commercially available kit, following the manufacturer's instructions.[3]

## **Caspase 3/7 Activity Assay (Apoptosis)**

- Cell Treatment: Treat pancreatic cancer cell lines with 3 or 5 µM ZZW-115 for 24 hours.
- Cell Lysis: Lyse the cells to release intracellular components.
- Caspase Activity Measurement: Measure caspase 3/7 activity in the cell lysates using a luminescent or fluorescent substrate-based assay.[3]

### In Vivo Xenograft Study

- Tumor Implantation: Implant cancer cells (e.g., Panc02) orthotopically into immunocompetent mice (e.g., C57BL/6).
- Tumor Growth: Allow tumors to establish and reach a palpable size.
- Treatment: Administer ZZW-115 (e.g., 5 mg/kg) or vehicle control daily via injection for a specified period (e.g., 30 days).
- Tumor Measurement: Monitor tumor size regularly using calipers.
- Endpoint Analysis: At the end of the treatment period, sacrifice the animals and excise the tumors for further analysis (e.g., histology, immunofluorescence).[8]

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: Mechanism of action of **ZZW-115** targeting NUPR1.





Click to download full resolution via product page

Caption: In vitro experimental workflow for assessing **ZZW-115** efficacy.





Click to download full resolution via product page

Caption: In vivo xenograft experimental workflow for **ZZW-115**.

#### Conclusion

**ZZW-115** represents a significant advancement in the development of anticancer agents derived from existing drugs. Its targeted inhibition of NUPR1, leading to a multi-faceted induction of cancer cell death and sensitization to other therapies, positions it as a highly promising therapeutic candidate. The data presented in this guide underscore the potent and specific anticancer activity of **ZZW-115**, while the detailed protocols provide a framework for



further investigation. Continued research into **ZZW-115** and other NUPR1 inhibitors is warranted to fully elucidate their therapeutic potential in a clinical setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-based design identifies a potent NUPR1 inhibitor exerting anticancer activity via necroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZZW-115—dependent inhibition of NUPR1 nuclear translocation sensitizes cancer cells to genotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Stress-Induced Protein NUPR1 to Treat Pancreatic Adenocarcinoma [mdpi.com]
- 6. Targeting NUPR1 with the small compound ZZW-115 is an efficient strategy to treat hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of induced resistance to the antitumoral agent ZZW-115 in pancreas ductal adenocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ZZW-115 Protheragen [protheragen.ai]
- 10. aobious.com [aobious.com]
- 11. ZZW-115 | 801991-87-7 | MOLNOVA [molnova.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [ZZW-115: A Trifluoperazine Derivative Targeting NUPR1 for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15568860#zzw-115-as-a-derivative-of-trifluoperazine-tfp]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com